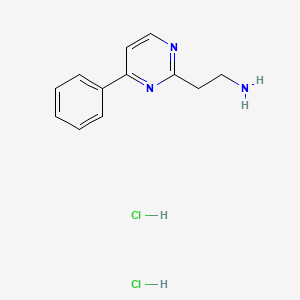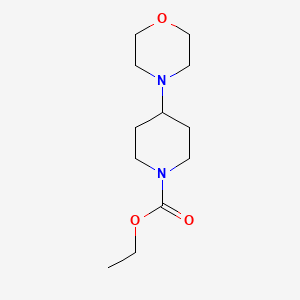
phenanthren-2-ylboronic acid
概要
説明
Phenanthren-2-ylboronic acid is an organic compound with the molecular formula C14H11BO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a phenanthrene ring system attached to a boronic acid group, making it a valuable intermediate in the synthesis of various organic molecules.
作用機序
Target of Action
2-PhenanthrenylBoronic acid, also known as phenanthren-2-ylboronic acid, is a boronic acid derivativeBoronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with 1,2- or 1,3-diols .
Mode of Action
The mode of action of 2-PhenanthrenylBoronic acid is primarily through its participation in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid acts as a relatively stable, readily prepared, and environmentally benign organoboron reagent . The compound interacts with its targets, forming new bonds and resulting in changes at the molecular level .
Biochemical Pathways
For instance, they are involved in the Suzuki-Miyaura cross-coupling reaction, a key process in organic synthesis .
Pharmacokinetics
Boronic acids, in general, are known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The compound’s participation in the suzuki-miyaura cross-coupling reaction suggests that it may contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-PhenanthrenylBoronic acid. For instance, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Additionally, the compound’s participation in the Suzuki-Miyaura cross-coupling reaction suggests that the presence of a palladium catalyst and suitable reaction conditions are crucial for its action .
準備方法
Synthetic Routes and Reaction Conditions: Phenanthren-2-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of phenanthrene derivatives. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .
化学反応の分析
Types of Reactions: Phenanthren-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrene-2-carboxylic acid.
Reduction: Reduction reactions can convert it into phenanthrene derivatives with different functional groups.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Phenanthrene-2-carboxylic acid.
Reduction: Various phenanthrene derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
Phenanthren-2-ylboronic acid has a wide range of applications in scientific research:
Biology: It is employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals with boronic acid moieties.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
類似化合物との比較
- Phenylboronic acid
- Naphthylboronic acid
- Biphenylboronic acid
特性
IUPAC Name |
phenanthren-2-ylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIZGXJYCNZVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














